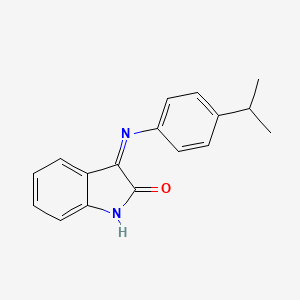

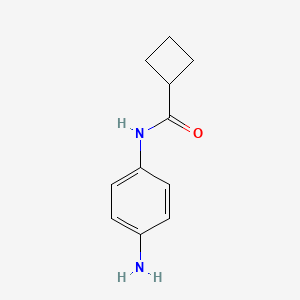

![molecular formula C21H17N3O3 B2501537 2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899745-50-7](/img/structure/B2501537.png)

2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various chemical reactions, as seen in the one-step synthesis method reported for a naphthalene sulfonate derivative using acetonitrile and K2CO3 . Another example is the synthesis of N-(naphthalen-2-yl)acetamide derivatives, which were evaluated for their antiproliferative activities . These methods can be indicative of the potential synthetic routes that might be employed for the compound .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized using techniques such as MS, FTIR, 1H NMR, 13C NMR, and 2D NMR . These techniques help in determining the chemical shifts, bonding patterns, and spatial arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For instance, the Michael addition reaction was used to synthesize a potent metabotropic receptor ligand . The reactivity of the naphthalene moiety and its derivatives can be influenced by the substituents attached to the naphthalene core, as seen in the synthesis of antiproliferative agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of a hydroxamic acid group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide contributes to its potent inhibition of aminopeptidase N due to metal chelation . Similarly, the introduction of different substituents can lead to novel properties, as seen in the design of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives .

Case Studies

The provided papers include case studies of naphthalene derivatives with biological activities. For instance, certain N-(naphthalen-2-yl)acetamide derivatives showed specific cytotoxicity against human nasopharyngeal carcinoma cell lines . Another study reported the anticonvulsant activity of naphthalen-2-yl acetate derivatives, highlighting their potential as therapeutic agents . These case studies demonstrate the diverse biological applications of naphthalene derivatives and can serve as a reference for the potential uses of the compound .

Scientific Research Applications

Synthesis and Anti-HIV Activity

A study by Hamad et al. (2010) focused on synthesizing a series of naphthalene derivatives, including those related to 2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, to explore their inhibitory activity against HIV-1 and HIV-2. The research identified potent inhibitors of HIV-1, suggesting the compound's utility in developing antiviral agents (Hamad et al., 2010).

Catalysis and Synthesis Under Ultrasound Irradiation

Mokhtary and Torabi (2017) demonstrated the efficiency of Fe3O4 magnetic nanoparticles as a catalyst for synthesizing naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives under ultrasound irradiation. This method presents a clean and efficient approach to synthesizing related compounds, highlighting the compound's relevance in green chemistry (Mokhtary & Torabi, 2017).

Anticancer Evaluation

Salahuddin et al. (2014) explored the synthesis of benzimidazole derivatives incorporating the naphthalene moiety, similar to the target compound, assessing their anticancer activity. The study identified compounds with moderate activity against breast cancer cell lines, indicating the potential of such molecules in cancer therapy research (Salahuddin et al., 2014).

Novel Heterocyclic System Synthesis

Osyanin et al. (2012) reported the synthesis of a novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system, demonstrating the compound's utility in creating new molecules with potential applications in medicine, including as tranquilizers and antihypertensives (Osyanin et al., 2012).

properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c25-20(13-27-16-10-9-14-5-1-2-6-15(14)11-16)22-12-19-17-7-3-4-8-18(17)21(26)24-23-19/h1-11H,12-13H2,(H,22,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRGKQWRKYOSNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(naphthalen-2-yloxy)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

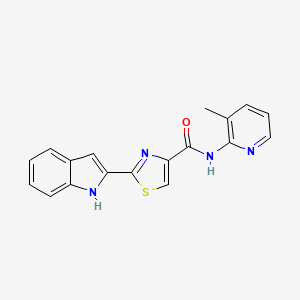

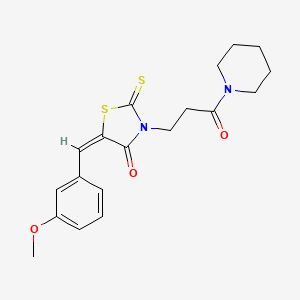

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)

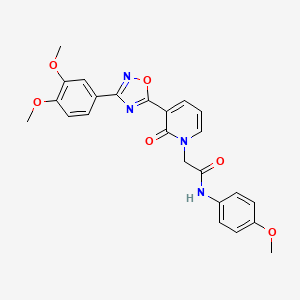

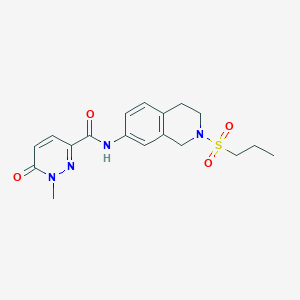

![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)

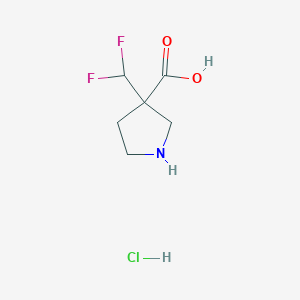

![(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2501462.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)

![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2501473.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)